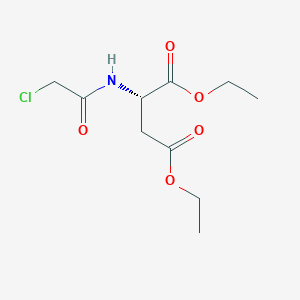Diethyl N-(chloroacetyl)-L-aspartate
CAS No.: 917895-19-3
Cat. No.: VC16918669
Molecular Formula: C10H16ClNO5
Molecular Weight: 265.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 917895-19-3 |
|---|---|
| Molecular Formula | C10H16ClNO5 |
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate |
| Standard InChI | InChI=1S/C10H16ClNO5/c1-3-16-9(14)5-7(10(15)17-4-2)12-8(13)6-11/h7H,3-6H2,1-2H3,(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | LRHZXFKFNLJDBY-ZETCQYMHSA-N |
| Isomeric SMILES | CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl |
| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of diethyl N-(chloroacetyl)-L-aspartate is achieved through acylation reactions of diethyl L-aspartate. Two primary methods are documented in the literature :
Acylation with Chloroacetic Anhydride
-
Substrate Preparation: Diethyl L-aspartate hydrochloride (Ib) is generated by treating L-aspartic acid with thionyl chloride followed by ethanol.
-
Acylation Step: Reacting Ib with monochloroacetic anhydride in dichloromethane yields the N-chloroacetyl intermediate.
-
Purification: The crude product is isolated via solvent evaporation and purified by recrystallization or chromatography.
Alternative Pathway via Phosphonoacetyl Hydrazide
A multistep approach involves:
-
Esterification of Phosphonoacetic Acid: Ethanol and dry HCl convert phosphonoacetic acid to ethyl phosphonoacetate.
-
Hydrazide Formation: Reaction with hydrazine produces phosphonoacetyl hydrazide.
-
Condensation with Diethyl Aspartate: Using NaNO/HCl in DMF-water, the hydrazide couples with diethyl aspartate to form the target compound .
Recent Advances in Synthesis
A novel procedure optimized for scale-up employs tris(trimethylsilyl)phosphite to facilitate phosphorylation under mild conditions . This method enhances yield (>75%) and reduces side reactions compared to traditional acylation.
Physicochemical Properties and Reactivity
Stability and Degradation
The compound’s stability is influenced by:
-
Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding N-(chloroacetyl)-L-aspartic acid.
-
Thermal Decomposition: Decomposes above 150°C, releasing chloroacetyl chloride and aspartic acid derivatives .
Electrophilic Reactivity
The chloroacetyl group (-CO-CHCl) acts as an acylating agent, enabling:
-
Nucleophilic substitution with thiols (e.g., glutathione) to form stable thioether conjugates.
-
Cross-linking reactions with amines in biological macromolecules, a property exploited in prodrug design .
Applications in Pharmaceutical Chemistry
Role in Anticancer Drug Synthesis
Diethyl N-(chloroacetyl)-L-aspartate serves as a precursor in synthesizing PALA (N-phosphonoacetyl-L-aspartate), a potent inhibitor of aspartate transcarbamoylase (ATCase) in pyrimidine biosynthesis . Clinical studies have explored PALA as a chemotherapeutic agent, though its efficacy is limited by pharmacokinetic challenges.
Enzyme Inhibition Studies
The chloroacetyl moiety confers irreversible inhibition potential against cysteine proteases and kinases. For example:
-
Caspase-3 Inhibition: Chloroacetyl derivatives form covalent bonds with catalytic cysteine residues (Cys163), blocking apoptosis pathways .
Table 2: Biological Targets of Chloroacetyl-Aspartate Derivatives
| Target Enzyme | Mechanism of Inhibition | Therapeutic Area |
|---|---|---|
| Aspartate Transcarbamoylase | Competitive inhibition | Cancer chemotherapy |
| Caspase-3 | Irreversible acylation | Neurodegenerative diseases |
| Glutathione S-Transferase | Substrate mimicry | Detoxification pathways |
Future Research Directions
-
Prodrug Development: Leveraging the chloroacetyl group for targeted drug delivery via enzyme-activated prodrug systems.
-
Bioconjugation Chemistry: Exploring its utility in antibody-drug conjugates (ADCs) for oncology.
-
Green Synthesis: Optimizing solvent-free or catalytic methods to improve synthetic efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume